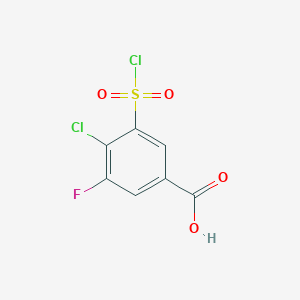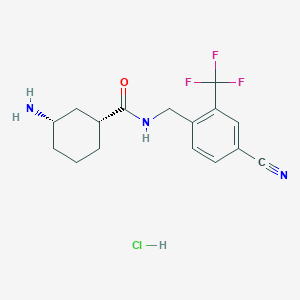
(1R,3S)-3-Amino-N-(4-cyano-2-(trifluoromethyl)benzyl)cyclohexane-1-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3S)-3-Amino-N-(4-cyano-2-(trifluoromethyl)benzyl)cyclohexane-1-carboxamide hydrochloride is a compound known for its potential applications in various scientific fields. It is characterized by its unique chemical structure, which includes a cyclohexane ring, an amino group, and a trifluoromethyl-substituted benzyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-Amino-N-(4-cyano-2-(trifluoromethyl)benzyl)cyclohexane-1-carboxamide hydrochloride typically involves multiple steps, including the formation of the cyclohexane ring, introduction of the amino group, and attachment of the benzyl group with cyano and trifluoromethyl substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3S)-3-Amino-N-(4-cyano-2-(trifluoromethyl)benzyl)cyclohexane-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The cyano group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the cyano group may produce primary amines.
Applications De Recherche Scientifique
(1R,3S)-3-Amino-N-(4-cyano-2-(trifluoromethyl)benzyl)cyclohexane-1-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R,3S)-3-Amino-N-(4-cyano-2-(trifluoromethyl)benzyl)cyclohexane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,3S)-3-Amino-N-(4-cyano-2-(trifluoromethyl)benzyl)cyclohexane-1-carboxamide
- (1R,3S)-3-Amino-N-(4-cyano-2-(trifluoromethyl)benzyl)cyclohexane-1-carboxamide acetate
Uniqueness
Compared to similar compounds, (1R,3S)-3-Amino-N-(4-cyano-2-(trifluoromethyl)benzyl)cyclohexane-1-carboxamide hydrochloride may exhibit unique properties such as enhanced stability, solubility, or biological activity. These differences can be attributed to the presence of the hydrochloride group, which can influence the compound’s overall behavior and interactions.
Propriétés
Formule moléculaire |
C16H19ClF3N3O |
|---|---|
Poids moléculaire |
361.79 g/mol |
Nom IUPAC |
(1R,3S)-3-amino-N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]cyclohexane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H18F3N3O.ClH/c17-16(18,19)14-6-10(8-20)4-5-12(14)9-22-15(23)11-2-1-3-13(21)7-11;/h4-6,11,13H,1-3,7,9,21H2,(H,22,23);1H/t11-,13+;/m1./s1 |
Clé InChI |
CUPYADQMNBYJGQ-YLAFAASESA-N |
SMILES isomérique |
C1C[C@H](C[C@H](C1)N)C(=O)NCC2=C(C=C(C=C2)C#N)C(F)(F)F.Cl |
SMILES canonique |
C1CC(CC(C1)N)C(=O)NCC2=C(C=C(C=C2)C#N)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



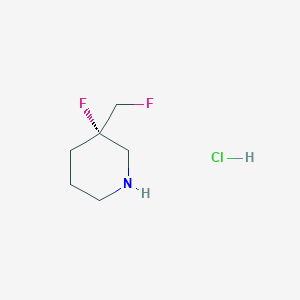
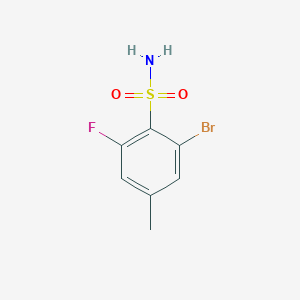
![5-bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12991413.png)

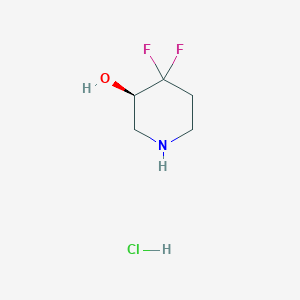
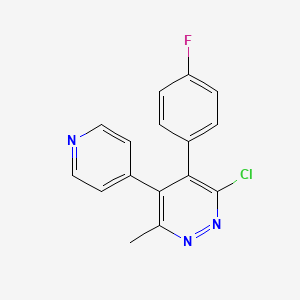
![(1R,6S)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B12991431.png)
![1-Ethynyl-6-azaspiro[2.5]octane hydrochloride](/img/structure/B12991437.png)
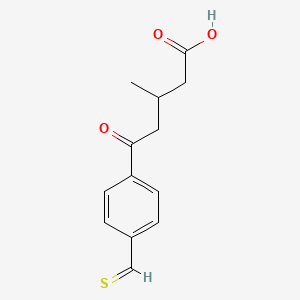
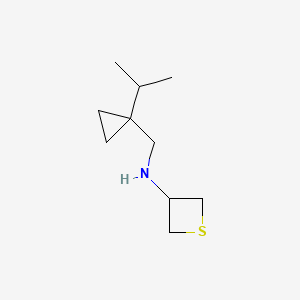
![tert-Butyl 8-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B12991460.png)
![4-(Trifluoromethoxy)benzo[d]isoxazol-3-amine](/img/structure/B12991465.png)
